6-Fluoro-2-methyl-3-nitrobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2-methyl-3-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c1-5-6(4-11)7(9)2-3-8(5)10(12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICJJUIDCXFZMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C=O)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Fluoro 2 Methyl 3 Nitrobenzaldehyde
Established Synthetic Routes and Precursor Utilization
The traditional synthesis of 6-fluoro-2-methyl-3-nitrobenzaldehyde hinges on a multi-step approach, typically commencing with a substituted toluene (B28343) or benzene (B151609) derivative. The order of introduction of the fluoro, methyl, nitro, and formyl groups is critical to achieving the desired substitution pattern due to the directing effects of these functionalities in electrophilic aromatic substitution and other reactions.
Regioselective Nitration Strategies
A plausible and commonly employed strategy involves the nitration of a suitably substituted precursor. For instance, the nitration of 2-fluoro-6-methyltoluene would be a key step. In electrophilic aromatic substitution, the fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The interplay of these directing effects is crucial for achieving the desired regiochemistry.
A study on the nitration of 2-fluorotoluene with nitric acid in the presence of a solid acid catalyst, H-beta, demonstrated that the major product was 2-fluoro-5-nitrotoluene, with a selectivity of 90% at 55% conversion. This suggests that the position para to the fluorine and meta to the methyl group is highly favored. However, to obtain the 3-nitro isomer required for the target molecule, alternative nitrating conditions or a different starting material would be necessary.
A patent describes the nitration of o-fluorotoluene using a mixture of nitric acid and sulfuric acid, which yields a mixture of 2-fluoro-5-nitrotoluene and 2-fluoro-3-nitrotoluene. Subsequent separation of these isomers would be required to isolate the desired precursor. The directing influence of the substituents can be summarized as follows:
| Substituent | Directing Effect | Activating/Deactivating |
| -F | ortho, para | Deactivating |
| -CH₃ | ortho, para | Activating |
| -NO₂ | meta | Deactivating |
This interactive table summarizes the directing effects of the functional groups involved.
Introduction of Fluorine Substituents
The introduction of a fluorine atom onto the aromatic ring can be achieved through various methods. One common approach is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. For instance, starting from 2-methyl-3-nitroaniline, diazotization followed by the Balz-Schiemann reaction could introduce the fluorine atom at the desired position.
Alternatively, nucleophilic aromatic substitution (SNAr) can be employed if a suitable leaving group (such as a chloro or nitro group) is present at the desired position and the ring is activated by electron-withdrawing groups.
Methyl Group Installation and Transformation Pathways
The methyl group is often present in the starting material, such as a substituted toluene. However, in some synthetic routes, it may be introduced via Friedel-Crafts alkylation. Once in place, the methyl group can serve as a precursor to the aldehyde functionality.
A common transformation pathway involves the oxidation of the methyl group. Various oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or manganese dioxide (MnO₂). The reaction conditions must be carefully controlled to avoid over-oxidation to the carboxylic acid.
Another approach is the radical halogenation of the methyl group followed by hydrolysis. For example, bromination of the benzylic position using N-bromosuccinimide (NBS) under UV irradiation, followed by hydrolysis of the resulting benzyl (B1604629) bromide, would yield the corresponding benzyl alcohol, which can then be oxidized to the aldehyde.
Formylation Reactions on Substituted Aromatic Systems
Direct introduction of the aldehyde group (formylation) onto a pre-functionalized aromatic ring is another key synthetic strategy. Several named reactions are available for this purpose, although their applicability to a highly substituted and deactivated ring system like a fluoronitrotoluene derivative must be carefully evaluated.
The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) ajgreenchem.comijacskros.com. However, the presence of the electron-withdrawing nitro group in the precursor would likely deactivate the ring towards this electrophilic substitution, potentially requiring harsh reaction conditions.
The Gattermann-Koch reaction , which uses carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, is generally suitable for alkylbenzenes but not for phenols or their ethers wisdomlib.org. The strong deactivating effect of the nitro group would also pose a challenge for this reaction.
The Reimer-Tiemann reaction is specific for the ortho-formylation of phenols using chloroform in a basic solution ijnrd.org. This method would only be applicable if a hydroxyl group were present on the precursor at the appropriate position.
Given the challenges associated with direct formylation on a deactivated ring, a more viable approach is often the oxidation of a pre-existing methyl group, as discussed in the previous section.
Development of Novel and Efficient Synthetic Approaches
In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. These approaches aim to reduce the number of steps, improve yields, and minimize the use of hazardous reagents and solvents.
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules. This includes the use of alternative energy sources, solvent-free reaction conditions, and catalytic methods.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in many organic transformations ajgreenchem.comijacskros.com. The use of microwave irradiation can often reduce reaction times from hours to minutes and can enable reactions to be carried out under solvent-free conditions. For instance, a solvent-free nitration or formylation reaction under microwave irradiation could potentially offer a greener alternative to traditional methods.
Solvent-free reactions , also known as solid-state reactions, offer significant environmental benefits by eliminating the use of volatile organic solvents. These reactions can be promoted by grinding the reactants together or by heating them in the absence of a solvent. Several examples of solvent-free nitration and formylation reactions have been reported in the literature, which could be adapted for the synthesis of this compound. For example, a catalyst- and solvent-free N-formylation of amines using formic acid has been developed, highlighting the potential for greener formylation methods tandfonline.com.
The following table provides a summary of potential green chemistry approaches for the synthesis of this compound:
| Synthetic Step | Conventional Method | Potential Green Alternative |
| Nitration | Mixed acid (H₂SO₄/HNO₃) | Solid acid catalysts, solvent-free nitration |
| Formylation | Vilsmeier-Haack, Gattermann-Koch | Microwave-assisted oxidation of methyl group, solvent-free formylation |
| Solvent Use | Halogenated solvents, DMF | Solvent-free conditions, water, or other green solvents |
This interactive table compares conventional and potential green synthetic approaches.
Continuous Flow Synthesis Methodologies
Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, particularly for hazardous reactions like nitration. ewadirect.combeilstein-journals.orgnih.govvapourtec.com The nitration of aromatic compounds is a classic and industrially vital reaction, but it is notoriously exothermic, posing significant safety risks and challenges in controlling selectivity on a large scale. ewadirect.combeilstein-journals.orgnih.govvapourtec.com Continuous flow systems mitigate these risks by utilizing microreactors or tubular reactors with high surface-area-to-volume ratios, which allows for superior control over reaction temperature and mixing. ewadirect.combeilstein-journals.orgsoton.ac.uk This precise control minimizes the formation of undesirable byproducts and enhances the safety profile of the synthesis. vapourtec.com
In a typical continuous flow setup for nitration, streams of the substrate and the nitrating agent are continuously pumped into a micromixer, ensuring rapid and efficient mixing. beilstein-journals.orgnih.gov The reaction mixture then flows through a temperature-controlled residence time unit (e.g., a coiled tube), where the reaction proceeds for a defined period. beilstein-journals.orgnih.gov This methodology allows for safe, scalable, and highly efficient production. ewadirect.com
For the synthesis of this compound, a plausible continuous flow approach would involve the nitration of 6-fluoro-2-methylbenzaldehyde. The substrate would be dissolved in a suitable solvent and continuously fed into the system along with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The reaction parameters, including temperature, flow rate, and residence time, can be finely tuned to optimize the yield and regioselectivity of the desired product. The small reaction volume at any given time within the reactor drastically reduces the risk associated with the highly exothermic nature of the nitration. ewadirect.com
Table 1: Illustrative Parameters for Continuous Flow Nitration of Aromatic Compounds
| Substrate | Nitrating Agent | Temperature (°C) | Residence Time | Yield | Reference |
| 2-Methylindole | NaNO₃ in H₂SO₄ | 3 | 0.8 minutes | 70% | beilstein-journals.orgnih.gov |
| Pyridine (B92270) N-oxide | Not Specified | ~120 | Not Specified | 78% | beilstein-journals.orgnih.gov |
| p-Difluorobenzene | Fuming Nitric Acid | Not Specified | 2 minutes | 98% | soton.ac.uk |
| o-Dichlorobenzene | Not Specified | Not Specified | 5 seconds | 89% (selectivity) | soton.ac.uk |
This table presents data from various sources to illustrate the range of conditions and outcomes achievable with continuous flow nitration for different aromatic substrates. It serves as a general guide to the potential parameters for the synthesis of this compound.
Catalyst-Free Carbon-Hydrogen Bond Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly advancing field in organic chemistry that offers a more atom-economical and environmentally friendly alternative to traditional synthetic methods. Catalyst-free C-H functionalization strategies are particularly appealing as they avoid the use of expensive and potentially toxic metal catalysts, simplifying purification processes and reducing waste. frontiersin.org
In the context of synthesizing this compound, a catalyst-free C-H functionalization approach would involve the direct nitration of the C-H bond at the 3-position of the 6-fluoro-2-methylbenzaldehyde precursor. This approach circumvents the need for pre-functionalized substrates, thereby shortening the synthetic sequence.
Recent research has demonstrated the feasibility of catalyst- and solvent-free nitration of aromatic compounds using reagents like dilute aqueous nitric acid, which can act as both the source of the nitronium ion and a self-catalyst. frontiersin.org Such methods align with the principles of green chemistry by minimizing the use of hazardous reagents and solvents. frontiersin.org The reaction is typically promoted by adjusting parameters such as temperature and the concentration of the nitrating agent to achieve the desired transformation without an external catalyst.
For the specific synthesis of this compound, this methodology would entail reacting 6-fluoro-2-methylbenzaldehyde with a suitable nitrating agent under catalyst-free conditions. The inherent directing effects of the existing substituents (fluoro, methyl, and aldehyde groups) on the aromatic ring would play a crucial role in achieving the desired regioselectivity for nitration at the 3-position.
Table 2: Examples of Catalyst-Free Nitration of Aromatic Compounds
| Substrate | Nitrating Agent/System | Conditions | Outcome | Reference |
| Toluene | N₂O₄ / CH₃COOH.TiO₂ | Not Specified | Good activity and reusability | researchgate.net |
| Toluene | HNO₃ / Nb₂O₅/SiO₂ | 55 °C, 2.5 h | 86% conversion to mononitrotoluenes | ijcce.ac.ir |
| Toluene | Air treated with corona discharge / Solid Acids | Ambient temperature | 11.4% yield of mononitrotoluenes | nih.gov |
| Various Aromatics | Dilute Aqueous HNO₃ | Varies | Chemo- and regioselective nitration | frontiersin.org |
This table showcases various approaches to catalyst-free or solid-acid catalyzed nitration, highlighting the potential for developing a specific protocol for 6-fluoro-2-methylbenzaldehyde.
Chemical Reactivity and Transformation Studies of 6 Fluoro 2 Methyl 3 Nitrobenzaldehyde
Aldehyde Group Reactivity and Derivatization
The aldehyde group is a primary site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Its reactivity is modulated by the electronic effects of the other substituents on the aromatic ring.
The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for the formation of α,β-unsaturated ketones, known as chalcones. scispace.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aliphatic or aromatic ketone. ijarsct.co.in In the case of 6-fluoro-2-methyl-3-nitrobenzaldehyde, it can react with various acetophenones or other ketones containing α-hydrogens to yield a series of novel chalcone (B49325) derivatives.
The general mechanism involves the deprotonation of the ketone by a base (commonly NaOH or KOH) to form an enolate ion. acgpubs.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The resulting aldol (B89426) addition product readily undergoes dehydration to form the stable, conjugated chalcone structure. The reaction is typically carried out in a polar solvent like ethanol (B145695). ijarsct.co.in
The presence of the electron-withdrawing nitro and fluoro groups on the benzaldehyde (B42025) ring is expected to enhance the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic attack and promoting the condensation reaction. A variety of chalcones can be synthesized by this method, with potential applications in medicinal chemistry. researchgate.net
Table 1: Representative Chalcone Derivatives via Claisen-Schmidt Condensation This table is illustrative and based on the general reactivity of substituted benzaldehydes.
| Ketone Reactant | Base/Solvent | Expected Chalcone Product |
|---|---|---|
| Acetophenone (B1666503) | NaOH/Ethanol | (E)-1-phenyl-3-(6-fluoro-2-methyl-3-nitrophenyl)prop-2-en-1-one |
| 4'-Methoxyacetophenone | KOH/Methanol (B129727) | (E)-3-(6-fluoro-2-methyl-3-nitrophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 6-fluoro-2-methyl-3-nitrobenzoic acid. synquestlabs.com This transformation is a common and important reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule.
Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) are effective for this purpose. The reaction typically involves heating the aldehyde with the oxidizing agent in an aqueous or acidic solution. The nitro and fluoro groups are generally stable under these conditions. A milder and often preferred method involves the use of Jones reagent (CrO3 in aqueous sulfuric acid and acetone) at room temperature.
The successful synthesis of related compounds like 2-methyl-3-fluoro-6-nitrobenzoic acid has been reported, indicating the feasibility of this oxidation. patsnap.com The resulting carboxylic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives.
The aldehyde functionality can be reduced to a primary alcohol, (6-fluoro-2-methyl-3-nitrophenyl)methanol, using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reducing agent is crucial, as LiAlH4 can also reduce the nitro group, whereas NaBH4 is generally chemoselective for the carbonyl group in the presence of a nitro group. jsynthchem.com
Reductive amination is a versatile method for converting aldehydes into amines. harvard.edu This two-step, one-pot process involves the initial formation of an imine or iminium ion by reacting the aldehyde with an amine, followed by in-situ reduction. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN), which are mild enough to not reduce the aldehyde directly but will reduce the intermediate iminium ion. harvard.edu This method allows for the synthesis of a wide array of primary, secondary, and tertiary amines starting from this compound. The reaction has been shown to be effective for other fluoro-substituted aldehydes. nih.gov
Table 2: Potential Amines via Reductive Amination This table is illustrative and based on general reductive amination principles.
| Amine Reactant | Reducing Agent | Expected Product |
|---|---|---|
| Ammonia | NaBH3CN | (6-Fluoro-2-methyl-3-nitrophenyl)methanamine |
| Methylamine | NaBH(OAc)3 | 1-(6-Fluoro-2-methyl-3-nitrophenyl)-N-methylmethanamine |
The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by nucleophiles. ncert.nic.in This leads to a variety of nucleophilic addition reactions. For instance, the addition of hydrogen cyanide (HCN) in the presence of a catalytic amount of base yields a cyanohydrin. This reaction is a useful method for carbon chain extension.
Grignard reagents and organolithium compounds can also add to the aldehyde group to form secondary alcohols. The reaction must be carried out under anhydrous conditions to prevent the quenching of the organometallic reagent. The electron-withdrawing substituents on the aromatic ring would likely increase the reactivity of the aldehyde towards nucleophiles.
Other important nucleophilic addition reactions include the formation of acetals and ketals through reaction with alcohols in the presence of an acid catalyst, and the Wittig reaction with phosphorus ylides to form alkenes.
Nitro Group Transformations
The nitro group is a versatile functional group that can be transformed into a variety of other nitrogen-containing functionalities, most notably the amino group.
The reduction of the nitro group in this compound to an amino group, yielding 3-amino-6-fluoro-2-methylbenzaldehyde, is a synthetically important transformation. A wide range of reducing agents and conditions can be employed for the reduction of aromatic nitro compounds. wikipedia.org
Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel with hydrogen gas is a common and efficient method. wikipedia.org This method is often clean and produces high yields.
Alternatively, metal-acid systems such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction. wikipedia.org Other reagents like sodium dithionite (B78146) (Na2S2O4) or stannous chloride (SnCl2) can also be used, often under milder conditions. wikipedia.org
A key challenge in the reduction of this compound is the potential for the simultaneous reduction of the aldehyde group. Therefore, chemoselective reduction of the nitro group is often desired. Reagents such as sodium sulfide (B99878) (Na2S) or ammonium (B1175870) sulfide ((NH4)2S) can sometimes selectively reduce one nitro group in the presence of others or in the presence of more sensitive functional groups. wikipedia.org The use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney nickel or iron(III) chloride can also provide a selective reduction of the nitro group. researchgate.net
Table 3: Reagents for Nitro Group Reduction This table presents common methods for the reduction of aromatic nitro compounds.
| Reagent/Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| H2, Pd/C | Ethanol, Room Temp. | 3-Amino-6-fluoro-2-methylbenzaldehyde | May also reduce aldehyde |
| Fe/HCl | Reflux | 3-Amino-6-fluoro-2-methylbenzaldehyde | Aldehyde may be affected |
| SnCl2·2H2O | Ethanol, Reflux | 3-Amino-6-fluoro-2-methylbenzaldehyde | Generally selective for nitro group |
Role in Heterocyclic Ring Formation
This compound is a valuable precursor for the synthesis of substituted quinolines, a significant class of heterocyclic compounds. Its utility is prominently demonstrated through the Friedländer annulation, a classic and efficient method for constructing the quinoline (B57606) core. nih.govresearchgate.net The standard Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing an activated methylene (B1212753) group (such as a ketone). researchgate.net
A significant modification of this process allows for the direct use of 2-nitrobenzaldehydes. In a one-pot reaction, the nitro group is reduced in situ to an amine, which then undergoes the Friedländer condensation without the need to isolate the intermediate 2-aminobenzaldehyde. nih.gov This "domino" reaction, often using reducing agents like iron in acetic acid, is highly efficient for producing substituted quinolines. nih.gov
In the case of this compound, the process would begin with the reduction of the 3-nitro group to a 3-amino group. The resulting 3-amino-6-fluoro-2-methylbenzaldehyde can then react with a ketone. The reaction proceeds via an initial aldol-type condensation between the ketone's α-methylene carbon and the aldehyde, followed by cyclization and dehydration to form the final aromatic quinoline ring. The fluorine and methyl groups from the original benzaldehyde remain as substituents on the newly formed heterocyclic system.
While direct examples using this compound are not extensively documented, the reactivity of analogous compounds is well-established. For instance, the reaction of 5-fluoro-2-nitrobenzaldehyde (B184836) with various active methylene compounds has been shown to produce a range of 6-fluoroquinoline (B108479) derivatives in high yields. nih.gov This analogous synthesis underscores the potential of this compound in creating complex heterocyclic molecules.
| Reactant A (Nitrobenzaldehyde) | Reactant B (Active Methylene Compound) | Product | Yield (%) |
|---|---|---|---|
| 5-Fluoro-2-nitrobenzaldehyde | Ethyl Trifluoroacetoacetate | Ethyl 6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate | 70 |
| 5-Fluoro-2-nitrobenzaldehyde | Methyl Benzoylacetate | Methyl 2-benzyl-6-fluoroquinoline-3-carboxylate | 85 |
| 5-Fluoro-2-nitrobenzaldehyde | (Phenylsulfonyl)acetone | 6-Fluoro-2-methyl-3-(phenylsulfonyl)quinoline | 80 |
| 5-Fluoro-2-nitrobenzaldehyde | Methyl 4-methyl-2-oxopentanoate | Methyl 6-fluoro-2-isopropylquinoline-3-carboxylate | 67 |
Halogen (Fluorine) and Methyl Group Reactivity
Beyond its role in heterocycle formation, the reactivity of this compound is significantly influenced by its fluorine and methyl substituents. The fluorine atom can participate in nucleophilic aromatic substitution, while the benzylic methyl group offers a site for functionalization through oxidation or condensation reactions.
Nucleophilic Aromatic Substitution Involving Fluorine
Aromatic nucleophilic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org In this compound, the ring is activated by two such groups: the aldehyde and the nitro group. The SNAr mechanism typically proceeds in two steps: addition of a nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org
Among halogens, fluorine can be an excellent leaving group in SNAr reactions. Its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is often the rate-determining step. youtube.com Therefore, the fluorine atom in this compound can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to generate new derivatives. These reactions are valuable for introducing diverse functionalities and are used in the synthesis of pharmaceutically active compounds. google.com
| Nucleophile | Reagent Example | Potential Product |
|---|---|---|
| Amine | Piperidine | 6-(Piperidin-1-yl)-2-methyl-3-nitrobenzaldehyde |
| Alkoxide | Sodium Methoxide | 6-Methoxy-2-methyl-3-nitrobenzaldehyde |
| Thiolate | Sodium Thiophenoxide | 2-Methyl-3-nitro-6-(phenylthio)benzaldehyde |
| Hydroxide (B78521) | Potassium Hydroxide | 6-Hydroxy-2-methyl-3-nitrobenzaldehyde |
Benzylic Functionalization of the Methyl Group
The methyl group at the C2 position is benzylic, meaning its C-H bonds are relatively weak and can be targeted for various chemical transformations.
One potential reaction is oxidation. Benzylic methyl groups can be oxidized to aldehydes or carboxylic acids using appropriate oxidizing agents. organic-chemistry.orgncert.nic.in Given that the molecule already possesses an aldehyde function, selective oxidation of the methyl group would be challenging. Strong oxidizing agents like potassium permanganate would likely convert both the methyl and the aldehyde groups to carboxylic acids, yielding 6-fluoro-3-nitroisophthalic acid.
A more distinct reaction pathway involves the acidity of the benzylic protons. The electron-withdrawing nature of the aromatic ring, enhanced by the nitro and aldehyde groups, increases the acidity of the hydrogens on the methyl group. ncert.nic.in This allows the methyl group to be deprotonated by a base, forming a benzylic carbanion. This carbanion can then act as a nucleophile in condensation reactions. For example, in a reaction analogous to the condensation of 2-methyl-3-nitropyridines with aromatic aldehydes, the methyl group of this compound could react with another aldehyde (e.g., benzaldehyde) in the presence of a base like piperidine. researchgate.net This would result in a styryl derivative. To ensure selectivity, the more reactive inherent aldehyde group on the starting material would likely need to be protected first (e.g., as an acetal).
| Reaction Type | Reagents | Potential Product | Notes |
|---|---|---|---|
| Oxidation | KMnO₄, heat | 6-Fluoro-3-nitroisophthalic acid | Oxidizes both methyl and aldehyde groups. |
| Condensation | 1. Ethylene glycol, H⁺ (protection) 2. Benzaldehyde, Piperidine 3. H₃O⁺ (deprotection) | 6-Fluoro-3-nitro-2-styrylbenzaldehyde | Requires protection of the primary aldehyde group. |
| Halogenation | N-Bromosuccinimide, Initiator | 2-(Bromomethyl)-6-fluoro-3-nitrobenzaldehyde | Free-radical substitution at the benzylic position. |
Advanced Spectroscopic Elucidation of 6 Fluoro 2 Methyl 3 Nitrobenzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted NMR spectral characteristics of 6-Fluoro-2-methyl-3-nitrobenzaldehyde.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons, and the methyl protons.
Aldehyde Proton (-CHO): This proton is highly deshielded and is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.
Aromatic Protons (Ar-H): The two aromatic protons will be influenced by the electronic effects of the surrounding substituents. The electron-withdrawing nitro and aldehyde groups, along with the electronegative fluorine atom, will cause these protons to be shifted downfield. They are expected to appear as doublets due to coupling with each other and potentially smaller couplings to the fluorine atom.
Methyl Protons (-CH₃): The methyl group protons are expected to appear as a singlet in the upfield region of the spectrum, likely between δ 2.0 and 3.0 ppm.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CHO | 9.5 - 10.5 | Singlet |
| Ar-H | 7.0 - 8.5 | Doublet |
| Ar-H | 7.0 - 8.5 | Doublet |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule.
Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is significantly deshielded and is expected to have a chemical shift in the range of δ 185-195 ppm.
Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts based on their substitution pattern. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant. The carbons attached to the nitro and aldehyde groups will be downfield, while the carbon attached to the methyl group will be slightly upfield relative to the others.
Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield region of the spectrum, typically between δ 15 and 25 ppm.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CHO | 185 - 195 |
| Ar-C (C-F) | 155 - 165 (with large ¹JCF) |
| Ar-C (C-NO₂) | 145 - 155 |
| Ar-C (C-CHO) | 130 - 140 |
| Ar-C (C-CH₃) | 125 - 135 |
| Ar-CH | 115 - 130 |
| Ar-CH | 115 - 130 |
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, several 2D NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the two aromatic protons, helping to confirm their positions relative to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the aromatic CH and methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the positions of the substituents on the aromatic ring by observing correlations from the aldehyde proton to the adjacent aromatic carbon, and from the methyl protons to the neighboring aromatic carbons.
The determination of enantiomeric excess is a technique applied to chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it cannot exist as enantiomers, and the determination of enantiomeric excess is not applicable to this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹.
C-H Stretch (Aldehyde): Two weak bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹.
N-O Stretch (Nitro group): Two strong absorption bands are expected, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
C-F Stretch: A strong absorption band is expected in the range of 1000-1400 cm⁻¹.
C-H Stretch (Aromatic and Methyl): Bands for aromatic C-H stretching are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.
C=C Stretch (Aromatic): Medium to weak absorption bands are expected in the 1450-1600 cm⁻¹ region.
Predicted FT-IR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H (Aromatic) | 3000 - 3100 | Medium-Weak |
| C-H (Methyl) | 2850 - 2960 | Medium-Weak |
| C-H (Aldehyde) | 2720, 2820 | Weak |
| C=O (Aldehyde) | 1700 - 1720 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium-Weak |
| N-O (asymmetric) | 1520 - 1560 | Strong |
| N-O (symmetric) | 1345 - 1385 | Strong |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman is more sensitive to non-polar bonds and symmetric vibrations.
Aromatic Ring Vibrations: The symmetric vibrations of the benzene (B151609) ring are typically strong in the Raman spectrum and would be expected in the 1580-1620 cm⁻¹ and around 1000 cm⁻¹ regions.
Nitro Group: The symmetric stretch of the nitro group (around 1350 cm⁻¹) is expected to be a strong band in the Raman spectrum.
C=O Stretch: The carbonyl stretch of the aldehyde may be weaker in the Raman spectrum compared to the FT-IR.
The combination of FT-IR and Raman spectroscopy would provide a comprehensive vibrational profile of this compound, aiding in its unambiguous identification.
Electronic Absorption Spectroscopy (UV-Vis)
Detailed experimental data on the electronic absorption spectrum of this compound, which would reveal its chromophoric properties and the electronic transitions within the molecule, remains uncharacterised. Scientific literature does not currently contain information regarding its maximum absorption wavelengths (λmax) or molar absorptivity coefficients, which are crucial for understanding its interaction with ultraviolet and visible light.
High-Resolution Mass Spectrometry and Fragmentation Studies
While theoretical data for this compound is available, a full, experimental high-resolution mass spectrometry (HRMS) analysis, which would confirm its elemental composition through precise mass measurement, has not been publicly documented. In-depth fragmentation studies, crucial for mapping the compound's structural intricacies by analyzing how it breaks apart under ionization, are also absent from the scientific record.
Predicted mass spectrometry data for various adducts of this compound can be found in databases such as PubChem, offering theoretical m/z values. However, these are computational predictions and await experimental verification.
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]+ | 184.04045 |
| [M+Na]+ | 206.02239 |
| [M-H]- | 182.02589 |
| [M+NH4]+ | 201.06699 |
| [M+K]+ | 221.99633 |
| [M+H-H2O]+ | 166.03043 |
| [M+HCOO]- | 228.03137 |
| [M+CH3COO]- | 242.04702 |
| [M+Na-2H]- | 204.00784 |
| [M]+ | 183.03262 |
Note: Data is based on computational predictions and has not been experimentally confirmed.
X-ray Diffraction Analysis for Solid-State Structures
The definitive three-dimensional arrangement of atoms and molecules of this compound in its solid state has not been determined, as no X-ray diffraction studies have been published. Such an analysis would provide critical information, including its crystal system, space group, and unit cell dimensions, which are fundamental to understanding its physical properties and intermolecular interactions. Without this experimental data, a complete structural characterization of the compound remains elusive.
Table 2: X-ray Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Not Available |
| Space Group | Not Available |
| a (Å) | Not Available |
| b (Å) | Not Available |
| c (Å) | Not Available |
| α (°) | Not Available |
| β (°) | Not Available |
| γ (°) | Not Available |
| Volume (ų) | Not Available |
| Z | Not Available |
In-Depth Computational Analysis of this compound Awaits Future Research
A comprehensive review of available scientific literature and computational chemistry databases reveals a significant gap in the theoretical investigation of the chemical compound this compound. Despite the importance of computational studies in understanding the structure, reactivity, and properties of novel organic molecules, detailed research specifically focused on this compound appears to be limited or not publicly accessible.
Computational chemistry serves as a powerful tool for predicting and analyzing the behavior of molecules at the atomic and electronic levels. Techniques such as Density Functional Theory (DFT) are routinely employed to perform geometry optimization, providing insights into the most stable three-dimensional arrangement of atoms. Furthermore, electronic structure analyses, including the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding a molecule's reactivity and electronic transitions. The Molecular Electrostatic Potential (MEP) maps regions of a molecule that are rich or deficient in electrons, offering clues to its intermolecular interactions.
Vibrational frequency calculations are another cornerstone of computational analysis, as they can predict a molecule's infrared and Raman spectra, aiding in its experimental identification. These calculations also provide a basis for deriving thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, which are fundamental to understanding the stability and spontaneity of chemical reactions involving the compound.
While the methodologies for these computational investigations are well-established, their application to this compound has not been detailed in published research. Consequently, specific data on its optimized geometry, electronic properties, vibrational modes, and thermodynamic stability derived from quantum chemical calculations are not available.
Similarly, the elucidation of reaction mechanisms through computational modeling and the prediction of chemical activity descriptors for this compound remain unexplored areas. Such studies would be invaluable for predicting its behavior in chemical synthesis and for assessing its potential applications.
The absence of dedicated computational and theoretical investigations on this compound presents an opportunity for future research. A thorough theoretical study would provide a foundational understanding of this molecule's intrinsic properties and could guide experimental efforts in its synthesis and application. Until such research is conducted and published, a detailed, data-driven article on the computational aspects of this specific compound cannot be fully realized.
Applications of 6 Fluoro 2 Methyl 3 Nitrobenzaldehyde in Organic Synthesis
Role as a Key Intermediate in Heterocyclic Compound Synthesis
The strategic placement of reactive sites on the benzene (B151609) ring makes 6-Fluoro-2-methyl-3-nitrobenzaldehyde a key building block for diverse heterocyclic systems. The aldehyde group readily participates in condensation reactions, while the nitro group can be reduced to an amine, facilitating cyclization. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions or be retained in the final product to modulate its physicochemical properties.
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503). wikipedia.orgnumberanalytics.com this compound serves as the aromatic aldehyde component in this reaction, condensing with a suitable acetophenone to yield highly functionalized chalcone (B49325) derivatives. These compounds are precursors to flavonoids and are of significant interest in medicinal chemistry. nih.gov
The reaction is typically carried out in an alcoholic solvent like ethanol (B145695) or methanol (B129727) with a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) as the catalyst. nih.govmdpi.com The choice of solvent is critical when using fluorinated benzaldehydes. While methanol is common, it can act as a nucleophile in basic conditions, potentially leading to a nucleophilic aromatic substitution (SNAr) reaction where the fluorine atom is replaced by a methoxy (B1213986) group. acgpubs.org To avoid this side reaction and ensure the fluorine atom is retained, a non-nucleophilic solvent like tetrahydrofuran (B95107) (THF) is preferred. acgpubs.org Alternatively, solvent-free methods using microwave irradiation have been shown to produce high yields in significantly reduced reaction times. sapub.orgresearchgate.net
Table 1: Representative Claisen-Schmidt Synthesis of a Chalcone Derivative
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |
| This compound | Acetophenone | NaOH / Ethanol | (E)-1-phenyl-3-(6-fluoro-2-methyl-3-nitrophenyl)prop-2-en-1-one |
| This compound | 4'-Methoxyacetophenone | KOH / THF | (E)-1-(4-methoxyphenyl)-3-(6-fluoro-2-methyl-3-nitrophenyl)prop-2-en-1-one |
Dihydroquinazolines are heterocyclic compounds with a broad range of biological activities. One established method for their synthesis is the cyclocondensation of an o-aminobenzaldehyde with an amine or amide. While this compound is not an o-aminobenzaldehyde itself, it can be readily converted into one via reduction of the nitro group.
A more direct route involves the reaction of o-fluorobenzaldehydes with amidines. researchgate.net In this approach, this compound can react with an amidine, such as acetamidine, in the presence of a base like potassium carbonate. The reaction proceeds via nucleophilic attack of the amidine on the aldehyde, followed by an intramolecular SNAr reaction where the amidine nitrogen displaces the fluorine atom to form the heterocyclic ring. This method provides a direct pathway to quinazoline (B50416) derivatives, which can then be reduced to the corresponding dihydroquinazolines if desired. researchgate.net Another common method involves the condensation of an aldehyde with anthranilamide (2-aminobenzamide). sciforum.net
Table 2: Plausible Synthesis of a Dihydroquinazoline Derivative
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate Product | Final Product (after reduction) |
| This compound | Acetamidine Hydrochloride | K₂CO₃ / Heat | 4-Fluoro-8-methyl-2,7-dinitroquinazoline | 4-Fluoro-8-methyl-2,7-dinitro-1,2-dihydroquinazoline |
| This compound | Anthranilamide | Fe₃O₄@GO / Ethanol, Reflux | 2-(6-Fluoro-2-methyl-3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one | Not Applicable |
The Leimgruber-Batcho indole (B1671886) synthesis is a highly efficient, two-step method for producing indoles from o-nitrotoluene precursors. wikipedia.orgresearchgate.net this compound, as a substituted 2-methylnitrobenzene, is an ideal starting material for this synthesis.
The first step involves the condensation of the o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a β-dialkylamino-2-nitrostyrene (an enamine). wikipedia.orgclockss.org These enamine intermediates are typically intensely colored due to their extended conjugation. wikipedia.org The second step is a reductive cyclization of the enamine. The nitro group is reduced to an amino group, which then spontaneously cyclizes onto the enamine system, eliminating the secondary amine to form the indole ring. youtube.com A variety of reducing agents can be used, including Raney nickel with hydrazine (B178648), palladium on carbon (Pd/C) with hydrogen gas, or stannous chloride. wikipedia.orgresearchgate.net
Table 3: Leimgruber-Batcho Synthesis of an Indole Derivative
| Step | Starting Material | Reagents | Product |
| 1. Enamine Formation | This compound | DMF-DMA, Pyrrolidine, DMF (Heat) | (E)-N,N-dimethyl-1-(6-fluoro-2-methyl-3-nitrophenyl)ethen-1-amine |
| 2. Reductive Cyclization | Enamine from Step 1 | Raney Nickel, Hydrazine / Methanol | 7-Fluoro-4-methyl-5-nitro-1H-indole |
Benzothiazoles are important heterocyclic motifs found in many biologically active compounds. The most common synthetic route involves the condensation of 2-aminothiophenol (B119425) with an aldehyde. nih.govekb.egorganic-chemistry.org In this reaction, this compound acts as the aldehyde component.
The mechanism begins with the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde to form a Schiff base intermediate. ekb.eg This is followed by an intramolecular cyclization, where the thiol group attacks the imine carbon. The resulting dihydrobenzothiazole intermediate is then oxidized to the aromatic benzothiazole. ekb.eg This final oxidation step can occur using air as the oxidant or can be facilitated by various catalysts and oxidizing agents, such as hydrogen peroxide/hydrochloric acid. nih.govmdpi.com
Table 4: Synthesis of a Benzothiazole Derivative
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |
| This compound | 2-Aminothiophenol | H₂O₂/HCl / Ethanol | 2-(6-Fluoro-2-methyl-3-nitrophenyl)benzo[d]thiazole |
Advanced Applications as Precursors in Specialized Synthesis
Beyond its role in constructing common heterocyclic cores, the specific arrangement of substituents in this compound makes it a valuable precursor for more specialized applications, particularly in the field of medical imaging.
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers labeled with positron-emitting radionuclides. researchgate.net Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its favorable decay properties. researchgate.netrsc.org
Fluorinated aromatic compounds like this compound are valuable precursors for the synthesis of ¹⁸F-labeled PET tracers. The synthesis often involves a nucleophilic substitution reaction where a leaving group on the aromatic ring is replaced by [¹⁸F]fluoride. In a molecule like this compound, the nitro group can be activated for nucleophilic aromatic substitution. A precursor molecule, such as 2-methyl-3,6-dinitrobenzaldehyde, could be synthesized and then reacted with [¹⁸F]fluoride to introduce the radioisotope, yielding [¹⁸F]this compound. This radiolabeled building block can then be carried forward through other synthetic steps to create a final complex PET tracer. rsc.orgnih.gov This "building block approach" is a key strategy in radiopharmaceutical chemistry. rsc.org
Table 5: Conceptual Synthesis of an ¹⁸F-Labeled Building Block
| Precursor | Radiolabeling Agent | Conditions | Product |
| 2-Methyl-3,6-dinitrobenzaldehyde | K[¹⁸F]F, Kryptofix 2.2.2 | Acetonitrile, Heat | [¹⁸F]this compound |
Functionalization for the Creation of Complex Organic Molecules
The strategic placement of the functional groups on the benzaldehyde (B42025) ring allows for a range of synthetic manipulations. The aldehyde group serves as a primary site for carbon-carbon bond formation and elaboration into other functional groups. The nitro group, being strongly electron-withdrawing, activates the aromatic ring for certain reactions and can itself be transformed into other functionalities, such as an amino group. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions or be retained in the final molecule to modulate its biological properties. The methyl group can also be functionalized, for instance, through oxidation.
Key Potential Transformations and Applications:
Reactions of the Aldehyde Group: The aldehyde functionality is a versatile handle for molecular elaboration. It can readily undergo nucleophilic addition reactions with a variety of carbon and heteroatom nucleophiles. For instance, it can participate in Wittig reactions to form alkenes, Grignard reactions to generate secondary alcohols, and reductive amination to produce substituted amines. These transformations are fundamental in building molecular complexity.
Transformations of the Nitro Group: The nitro group can be selectively reduced to an amino group, which then opens up a plethora of synthetic possibilities. The resulting aniline (B41778) derivative can be a precursor to various heterocyclic systems through cyclization reactions. For example, condensation of the amino group with a carbonyl compound can lead to the formation of imines, which can further cyclize to form nitrogen-containing heterocycles.
Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to the aromatic ring, providing a pathway to highly functionalized benzene derivatives.
Synthesis of Heterocyclic Compounds: A significant application of substituted benzaldehydes is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. For instance, derivatives of this compound could potentially be used in the synthesis of quinolines, quinazolines, and other fused heterocyclic systems through multi-step reaction sequences involving the functional groups present.
Due to the limited availability of specific research data for this compound, detailed reaction conditions and yields for its application in the synthesis of complex organic molecules cannot be provided at this time. The information presented is based on the known reactivity of the individual functional groups and the reported chemistry of analogous substituted benzaldehydes.
Comparative and Structure Activity Relationship Studies with Analogues
Analysis of Structure-Reactivity Relationships with Related Fluoro- and Nitrobenzaldehydes
The reactivity of the aldehyde group in aromatic systems is highly sensitive to the nature and position of other ring substituents. In 6-Fluoro-2-methyl-3-nitrobenzaldehyde, the substituents modulate the electrophilicity of the aldehyde's carbonyl carbon. The nitro group (-NO₂) at position 3, being a powerful electron-withdrawing group through both resonance and inductive effects, significantly increases this electrophilicity, making the aldehyde more susceptible to nucleophilic attack. The methyl group (-CH₃) at position 2 is electron-donating, which slightly counteracts the effect of the nitro group. The fluorine atom (-F) at position 6 exhibits a dual electronic nature: it is strongly electron-withdrawing inductively but can act as a weak electron-donating group via resonance.
Comparing this compound to other fluoro- and nitro-substituted benzaldehydes highlights these effects. For instance, in analogues lacking the methyl group, such as 4-Fluoro-3-nitrobenzaldehyde and 2-Fluoro-4-nitrobenzaldehyde, the electronic landscape is different. nih.govbldpharm.com The absence of the electron-donating methyl group generally results in a more electron-deficient aromatic ring, further enhancing the reactivity of the aldehyde. The position of the substituents is crucial; a nitro group para or ortho to the aldehyde has a more pronounced activating effect than one in the meta position. wikipedia.org
The following table compares this compound with related compounds, illustrating the differences in their structural and electronic properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Substituent Positions | Key Electronic Features |
| This compound | C₈H₆FNO₃ | 183.14 | 2-CH₃, 3-NO₂, 6-F | Combination of electron-donating (CH₃) and withdrawing (NO₂, F) groups. |
| 4-Fluoro-3-nitrobenzaldehyde | C₇H₄FNO₃ | 169.11 | 3-NO₂, 4-F | Strong electron withdrawal from NO₂ and F, activating the aldehyde. sigmaaldrich.comsigmaaldrich.com |
| 2-Fluoro-4-nitrobenzaldehyde | C₇H₄FNO₃ | 169.11 | 2-F, 4-NO₂ | Strong electron withdrawal, with NO₂ para to the aldehyde. nih.gov |
| 3-Fluoro-2-nitrobenzaldehyde | C₇H₄FNO₃ | 169.11 | 2-NO₂, 3-F | Steric hindrance from ortho nitro group may influence reactivity. nih.gov |
| 2,6-Difluoro-3-nitrobenzaldehyde | C₇H₃F₂NO₃ | 187.10 | 2-F, 3-NO₂, 6-F | Increased electron withdrawal due to two fluorine atoms. nih.gov |
This table is generated based on data from various chemical databases.
Investigation of Isomeric Effects on Chemical Behavior and Properties
For example, comparing this compound with its isomers like 2-Fluoro-3-methyl-5-nitrobenzaldehyde and 3-Fluoro-2-methyl-4-nitrobenzaldehyde demonstrates the significance of substituent placement. chemicalbook.comguidechem.com In 3-Fluoro-2-methyl-4-nitrobenzaldehyde, the nitro group is para to the aldehyde, exerting its maximum electron-withdrawing resonance effect, which would likely make this isomer's aldehyde group more reactive than that of the title compound, where the nitro group is meta. guidechem.com Furthermore, the proximity of substituents can lead to steric effects that may hinder the approach of reactants to the aldehyde group.
The table below outlines the properties of these isomers.
| Property | This compound | 2-Fluoro-3-methyl-5-nitrobenzaldehyde | 3-Fluoro-2-methyl-4-nitrobenzaldehyde |
| CAS Number | 1613329-96-6 | 1803736-34-6 chemicalbook.com | 1805066-33-4 guidechem.com |
| Molecular Formula | C₈H₆FNO₃ uni.lu | C₈H₆FNO₃ chemicalbook.com | C₈H₆FNO₃ guidechem.com |
| Molecular Weight | 183.14 g/mol | 183.14 g/mol chemicalbook.com | 183.14 g/mol guidechem.com |
| Predicted Boiling Point | Not Available | 291.9±40.0 °C chemicalbook.com | Not Available |
| Topological Polar Surface Area | 62.9 Ų | Not Available | 62.9 Ų guidechem.com |
This interactive table is based on data from publicly available chemical databases.
Research on Derivatives with Modified Methyl or Aldehyde functionalities
Modification of the aldehyde or methyl groups on the this compound scaffold gives rise to derivatives with altered reactivity and properties.
Aldehyde Functional Group Modification: The aldehyde group is a versatile functional handle for synthetic transformations.
Oxidation: Oxidation of the aldehyde (-CHO) to a carboxylic acid (-COOH) would yield 6-Fluoro-2-methyl-3-nitrobenzoic acid. This transformation replaces a neutral, electrophilic group with an acidic functional group, fundamentally changing the molecule's chemical properties and potential for interactions like hydrogen bonding and salt formation.
Reduction: Reduction of the aldehyde to a primary alcohol (-CH₂OH) would produce (6-Fluoro-2-methyl-3-nitrophenyl)methanol. This removes the electrophilic carbonyl carbon, making the molecule less susceptible to nucleophilic attack at this position.
Esterification: While direct esterification is not possible, a related derivative where the aldehyde is replaced by a methyl ester group is Methyl 2-fluoro-3-nitrobenzoate. nih.gov Aldehydes are generally more reactive towards nucleophiles than esters due to the latter's additional resonance stabilization and the less electrophilic nature of the carbonyl carbon.
Methyl Functional Group Modification: The methyl group can also be a site for chemical modification, although it is typically less reactive than the aldehyde.
Halogenation: Free-radical halogenation could replace the hydrogens of the methyl group with halogens, such as in 6-Fluoro-2-(bromomethyl)-3-nitrobenzaldehyde. This would convert an electron-donating methyl group into an electron-withdrawing and reactive benzylic halide group.
Oxidation: Oxidation of the methyl group could, under controlled conditions, potentially lead to the corresponding carboxylic acid, forming a dicarboxylic acid derivative, though this is a challenging transformation in the presence of an aldehyde.
These modifications are fundamental in medicinal chemistry and materials science for fine-tuning a molecule's properties for specific applications. For example, replacing the aldehyde with a less reactive group might be desirable to increase a drug candidate's metabolic stability.
Q & A
Q. What are the optimal synthetic routes for 6-Fluoro-2-methyl-3-nitrobenzaldehyde, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves sequential functionalization of benzaldehyde derivatives. For example:
Fluorination : Introduce fluorine via electrophilic substitution using Selectfluor™ or HF-pyridine under controlled temperatures (0–5°C) to minimize side reactions .
Nitration : Use mixed acid (HNO₃/H₂SO₄) at low temperatures (0–10°C) to direct nitro groups to the meta position relative to the aldehyde .
Methylation : Employ Friedel-Crafts alkylation with methyl chloride and Lewis acids (e.g., AlCl₃) under anhydrous conditions.
Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (e.g., 1.2 equivalents of nitrating agent) and reaction time to avoid over-nitration.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent positions via chemical shifts. For example, the aldehyde proton appears at δ 10.1–10.3 ppm, while fluorine induces deshielding in adjacent protons .
- IR Spectroscopy : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and nitro groups (asymmetric stretch ~1530 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 198.04) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and confirm substituent geometry using SHELXL for refinement .
Advanced Research Questions
Q. How do electronic effects of the fluoro and nitro substituents influence the reactivity of this compound in nucleophilic aromatic substitution?
Methodological Answer:
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. The nitro group is strongly electron-withdrawing, activating the ring for nucleophilic attack at the para position relative to the aldehyde .
- Experimental Validation : Compare reaction rates with analogs (e.g., 6-Chloro-2-methyl-3-nitrobenzaldehyde) under identical conditions. Use Hammett plots to correlate substituent σ values with kinetic data .
Q. How can researchers resolve conflicting spectral data for intermediates in multi-step syntheses?
Methodological Answer:
- Cross-Validation : Combine NMR (e.g., 2D COSY for coupling networks) and LC-MS to distinguish isomers.
- Database Matching : Compare experimental spectra with NIST Chemistry WebBook entries for nitrobenzaldehyde derivatives .
- Controlled Experiments : Synthesize and characterize proposed byproducts (e.g., di-nitrated analogs) to confirm/refute assignments .
Q. What strategies mitigate crystallography challenges for this compound derivatives?
Methodological Answer:
Q. How does regioselectivity in nitration vary when synthesizing analogs with different substituents?
Methodological Answer:
- Computational Modeling : Use MolClo or ADF software to predict nitration sites based on partial charge distribution.
- Isotopic Labeling : Introduce ¹⁵N-labeled HNO₃ to track nitro group positioning via NMR .
- Competitive Experiments : Compare yields of mono- vs. di-nitrated products under varying acid concentrations .
Q. How can researchers design derivatives of this compound for enhanced bioactivity?
Methodological Answer:
- QSAR Studies : Correlate substituent hydrophobicity (logP) and steric parameters with biological activity using CoMFA or CoMSIA.
- In Silico Docking : Screen derivatives against target proteins (e.g., kinase enzymes) using AutoDock Vina.
- In Vitro Assays : Test cytotoxicity and selectivity in cell lines (e.g., HepG2 for liver-targeted compounds) .
Q. What methodologies address low yields in cross-coupling reactions involving this compound?
Methodological Answer:
Q. How can thermal stability and decomposition pathways of this compound be analyzed?
Methodological Answer:
Q. What advanced chromatographic techniques detect trace byproducts in scaled-up syntheses?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
